Bis(heptafluoroisopropyl)mercury

Description

BenchChem offers high-quality Bis(heptafluoroisopropyl)mercury suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(heptafluoroisopropyl)mercury including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)mercury | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3F7.Hg/c2*4-1(2(5,6)7)3(8,9)10; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWMRIRERNSEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(F)[Hg]C(C(F)(F)F)(C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14Hg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371094 | |

| Record name | Bis(heptafluoroisopropyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756-88-7 | |

| Record name | Bis(heptafluoroisopropyl)mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(heptafluoroisopropyl)mercury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(heptafluoroisopropyl)mercury, a unique organomercurial compound, presents a subject of interest for advanced chemical synthesis and potential, albeit carefully considered, applications in specialized research areas. This technical guide provides a comprehensive overview of its known properties, safety considerations, and the general context of organomercury compounds in biological systems. Due to the limited publicly available data specifically for this compound, this guide also draws upon information available for related fluoroalkyl and organomercury compounds to provide a broader understanding.

Chemical and Physical Properties

Bis(heptafluoroisopropyl)mercury is a perfluorinated organomercury compound. While extensive experimental data for this specific molecule is scarce in publicly accessible literature, some key properties have been identified.

Table 1: Physical and Chemical Properties of Bis(heptafluoroisopropyl)mercury

| Property | Value | Source |

| CAS Number | 756-88-7 | [1][2] |

| Molecular Formula | C₆F₁₄Hg | [1] |

| Molecular Weight | 583.63 g/mol | [1] |

| Melting Point | 20-21 °C | [1] |

| Appearance | Powder or liquid | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synonyms: BIS(HEPTAFLUORO-2-PROPYL)MERCURY; BIS(PERFLUOROISOPROPYL)MERCURY[2]

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹⁹Hg NMR: This technique is highly sensitive to the chemical environment around the mercury nucleus. For organomercurials, the chemical shifts can span a wide range, providing valuable structural information.

-

¹⁹F NMR: The presence of heptafluoroisopropyl groups would result in characteristic signals in the ¹⁹F NMR spectrum, with coupling patterns that could elucidate the structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C-F stretching vibrations.

-

Mass Spectrometry: Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of mercury.

Synthesis and Reactivity

A detailed, experimentally verified protocol for the synthesis of Bis(heptafluoroisopropyl)mercury is not described in the available literature. However, general synthetic routes to organomercury compounds often involve the reaction of a mercury(II) salt (e.g., mercuric chloride) with a suitable organometallic nucleophile, such as a Grignard or organolithium reagent.

The reactivity of Bis(heptafluoroisopropyl)mercury is expected to be influenced by the strong electron-withdrawing nature of the heptafluoroisopropyl groups. The Hg-C bond is the most likely site of reaction.

Safety and Toxicology

Hazard Codes: Xi (Irritant), T (Toxic)[2] Risk Statements: 26/27/28 (Very toxic by inhalation, in contact with skin and if swallowed), 33 (Danger of cumulative effects)[2]

All organomercury compounds should be handled with extreme caution due to their high toxicity. They can be absorbed through the skin, inhalation, and ingestion.[3] The primary target for organomercury toxicity is the central nervous system.[4] Chronic exposure can lead to severe and irreversible neurological damage.[4]

Potential Applications and Biological Considerations

While specific applications of Bis(heptafluoroisopropyl)mercury in drug development are not documented, organomercurials have historically been investigated for their antimicrobial properties. However, their use has been severely restricted due to their toxicity.

The interaction of organomercury compounds with biological systems is primarily dictated by the high affinity of mercury for sulfhydryl groups in proteins and enzymes.[5] This interaction can lead to widespread enzyme inhibition and disruption of cellular signaling pathways.[4][5]

Signaling Pathways and Experimental Workflows

Given the lack of specific information for Bis(heptafluoroisopropyl)mercury, a generalized pathway for the detoxification of organomercurials in resistant bacteria is presented below. This pathway highlights the key enzymatic steps involved in breaking the carbon-mercury bond and reducing ionic mercury to the less toxic elemental form.

Caption: Bacterial detoxification of organomercurials.

The following diagram illustrates a generalized workflow for investigating the cytotoxicity of a compound like Bis(heptafluoroisopropyl)mercury.

Caption: General workflow for cytotoxicity testing.

Conclusion

Bis(heptafluoroisopropyl)mercury is a compound for which detailed public information is limited. Its properties are largely inferred from the general characteristics of organomercury and perfluoroalkyl compounds. Extreme caution is paramount when handling this and any related substances due to their inherent toxicity. Further research is required to fully characterize its physical, chemical, and biological properties.

References

- 1. BIS(HEPTAFLUOROISOPROPYL)MERCURY | 756-88-7 | INDOFINE Chemical Company [indofinechemical.com]

- 2. 756-88-7,BIS(HEPTAFLUOROISOPROPYL)MERCURY [lookchemicals.com]

- 3. epa.gov [epa.gov]

- 4. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organomercury Pathway [eawag-bbd.ethz.ch]

An In-depth Technical Guide to Bis(heptafluoroisopropyl)mercury: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(heptafluoroisopropyl)mercury, with the chemical formula C₆F₁₄Hg, is an organomercury compound characterized by the presence of two heptafluoroisopropyl groups attached to a central mercury atom. The high fluorine content significantly influences the compound's physical and chemical properties, making it a subject of interest in specialized areas of chemistry. This guide summarizes the available information on its synthesis and provides a framework for its characterization based on standard analytical techniques.

Physicochemical Properties

A summary of the known quantitative data for bis(heptafluoroisopropyl)mercury is presented in Table 1. This information is crucial for its handling, storage, and analysis.

Table 1: Physicochemical Properties of Bis(heptafluoroisopropyl)mercury

| Property | Value | Reference |

| CAS Number | 756-88-7 | [1][2] |

| Molecular Formula | C₆F₁₄Hg | [1] |

| Molecular Weight | 583.63 g/mol | [1] |

| Melting Point | 20-21 °C | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of bis(heptafluoroisopropyl)mercury is not available in the reviewed literature, a plausible synthetic route involves the direct reaction of heptafluoro-2-iodopropane with elemental mercury. This reaction is typically promoted by ultraviolet (UV) irradiation.

Proposed Experimental Protocol

This proposed protocol is based on general procedures for the synthesis of similar organomercury compounds. Extreme caution should be exercised when working with mercury and its compounds due to their high toxicity. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Materials:

-

Heptafluoro-2-iodopropane ((CF₃)₂CFI)

-

Elemental mercury (Hg), high purity

-

A suitable solvent (e.g., perfluorohexane or a high-boiling fluorinated solvent)

-

Quartz reaction vessel

-

UV lamp (e.g., a high-pressure mercury lamp)

-

Magnetic stirrer

-

Standard glassware for filtration and distillation

Procedure:

-

Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, add elemental mercury.

-

Addition of Reactant: Add a solution of heptafluoro-2-iodopropane in the chosen solvent to the reaction vessel.

-

Initiation of Reaction: While vigorously stirring the mixture, irradiate the reaction vessel with a UV lamp. The reaction is typically carried out at room temperature or slightly elevated temperatures to maintain the solvent at a gentle reflux.

-

Monitoring the Reaction: The progress of the reaction can be monitored by the consumption of the metallic mercury.

-

Work-up: Once the reaction is complete (indicated by the disappearance of the mercury), the reaction mixture is cooled to room temperature. The excess unreacted starting material and solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure bis(heptafluoroisopropyl)mercury.

Synthesis Workflow

The logical workflow for the proposed synthesis is depicted in the following diagram.

Caption: Proposed synthesis workflow for bis(heptafluoroisopropyl)mercury.

Characterization

Due to the lack of specific literature data, this section outlines the expected characterization techniques and potential spectral features for bis(heptafluoroisopropyl)mercury based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹⁹F NMR: This is expected to be the most informative NMR technique. The heptafluoroisopropyl group contains two magnetically non-equivalent fluorine environments: the six fluorine atoms of the two trifluoromethyl (CF₃) groups and the single fluorine atom on the central carbon. This would likely result in a doublet and a septet, respectively, with characteristic coupling constants. The chemical shifts would be in the typical range for perfluoroalkyl groups.

-

¹⁹⁹Hg NMR: The ¹⁹⁹Hg nucleus is NMR active (spin I = 1/2) and its chemical shift is highly sensitive to the coordination environment. The spectrum would show a single resonance, and its chemical shift would provide valuable information about the electronic environment of the mercury center.

-

¹³C NMR: The ¹³C NMR spectrum would show two signals corresponding to the trifluoromethyl carbons and the central carbon of the isopropyl group. The signals would exhibit coupling to the attached fluorine atoms.

A summary of the expected NMR data is presented in Table 2.

Table 2: Predicted NMR Spectroscopic Data for Bis(heptafluoroisopropyl)mercury

| Nucleus | Predicted Chemical Shift Range | Predicted Multiplicity | Predicted Coupling |

| ¹⁹F | -70 to -80 ppm (CF₃) | Doublet | ³J(F-F) |

| -180 to -200 ppm (CF) | Septet | ³J(F-F) | |

| ¹⁹⁹Hg | Highly variable | Singlet | - |

| ¹³C | 115-125 ppm (CF₃) | Quartet | ¹J(C-F) |

| 80-90 ppm (CF) | Doublet of Septets | ¹J(C-F), ²J(C-F) |

Infrared (IR) Spectroscopy

The IR spectrum of bis(heptafluoroisopropyl)mercury is expected to be dominated by strong absorption bands corresponding to the C-F stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for Bis(heptafluoroisopropyl)mercury

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1300 - 1100 | Strong | C-F stretching vibrations |

| 800 - 700 | Medium | C-C stretching and deformation modes |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and isotopic distribution of the compound. The fragmentation pattern would likely involve the loss of heptafluoroisopropyl radicals and fluoride ions. The presence of mercury's characteristic isotopic pattern would be a key diagnostic feature.

Table 4: Predicted Mass Spectrometry Data for Bis(heptafluoroisopropyl)mercury

| m/z | Ion |

| 584 | [C₆F₁₄Hg]⁺ (Molecular ion) |

| 415 | [C₃F₇Hg]⁺ |

| 202 | [Hg]⁺ (Isotopic pattern) |

| 169 | [C₃F ]⁺ |

Safety and Handling

Bis(heptafluoroisopropyl)mercury is expected to be a highly toxic compound due to its organomercury nature. It should be handled with extreme care in a designated laboratory area equipped for working with hazardous materials. All waste materials should be disposed of according to institutional and national regulations for mercury-containing compounds.

Conclusion

This technical guide provides a summary of the available information on the synthesis and characterization of bis(heptafluoroisopropyl)mercury. While a detailed experimental protocol and specific analytical data are not currently available in the public domain, this document offers a scientifically grounded framework for researchers interested in this compound. The proposed synthetic route and predicted characterization data can serve as a starting point for further investigation, emphasizing the need for stringent safety precautions when handling such materials. Further research is required to fully elucidate the properties and potential applications of this highly fluorinated organomercury compound.

References

Chemical and physical properties of Bis(heptafluoroisopropyl)mercury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(heptafluoroisopropyl)mercury is a highly fluorinated organomercurial compound. This document provides a comprehensive overview of its chemical and physical properties, available toxicological data, and inferred methodologies for its synthesis and handling. Due to the limited publicly available data specific to this compound, information from closely related fluoroalkyl mercury compounds is included to provide a broader context for its potential reactivity and biological interactions. This guide is intended for use in a research and development setting by professionals familiar with handling hazardous materials.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆F₁₄Hg | [1][2] |

| Molecular Weight | 583.63 g/mol | [1][2] |

| CAS Number | 756-88-7 | [1][2] |

| Melting Point | 20-21 °C | [1][2] |

| Appearance | Likely a solid or liquid at room temperature | Inferred |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in organic solvents, insoluble in water | [3] |

Synthesis and Purification

A detailed experimental protocol for the synthesis of Bis(heptafluoroisopropyl)mercury is not explicitly available in the reviewed literature. However, a general synthetic approach for perfluoroalkylmercury compounds involves the reaction of a perfluoroalkylating agent with a mercury(II) salt. The following is a plausible, inferred protocol based on general synthetic methods for similar compounds.

Inferred Experimental Protocol: Synthesis of Bis(heptafluoroisopropyl)mercury

Materials:

-

Mercury(II) chloride (HgCl₂)

-

Heptafluoroisopropylating agent (e.g., heptafluoroisopropyl Grignard reagent or heptafluoroisopropyl lithium)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent (if applicable): In a flame-dried, three-necked flask under an inert atmosphere, react 2-bromoheptafluoropropane with magnesium turnings in anhydrous diethyl ether to form the heptafluoroisopropyl Grignard reagent.

-

Reaction with Mercury(II) Chloride: In a separate, flame-dried Schlenk flask, dissolve mercury(II) chloride in anhydrous THF.

-

Addition: Slowly add the prepared heptafluoroisopropylating agent to the mercury(II) chloride solution at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: Stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Quenching: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Washing: Wash the organic layer with water and brine to remove any inorganic impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by sublimation or recrystallization from a suitable solvent.

Workflow Diagram:

References

- 1. Perfluoroalkyl substances (PFASs) and mercury in never-pregnant women of fertile age: association with fish consumption and unfavorable lipid profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIS(HEPTAFLUOROISOPROPYL)MERCURY | 756-88-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on Bis(heptafluoroisopropyl)mercury: Unveiling a Data-Deficient Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(heptafluoroisopropyl)mercury, a fluorinated organomercurial compound, presents a significant challenge in the scientific literature due to a notable lack of in-depth research and characterization data. This guide endeavors to consolidate the currently available information on its molecular structure and formula. However, a comprehensive analysis, including detailed experimental protocols, extensive quantitative data, and associated signaling pathways, is precluded by the scarcity of published studies. This document serves to highlight the existing knowledge base and underscore the considerable gaps that future research must address to fully elucidate the properties and potential applications of this compound.

Molecular Identity and Basic Properties

Bis(heptafluoroisopropyl)mercury is an organometallic compound characterized by a central mercury atom bonded to two heptafluoroisopropyl groups.

Chemical Formula and Structure

The chemical formula for Bis(heptafluoroisopropyl)mercury is C₆F₁₄Hg [1]. The molecule consists of a mercury(II) ion covalently bonded to the secondary carbon of two heptafluoroisopropyl ligands.

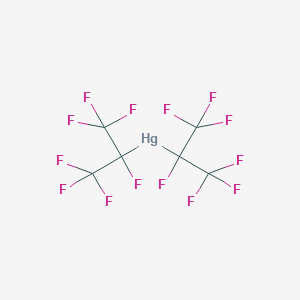

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of Bis(heptafluoroisopropyl)mercury.

Physicochemical Properties

The available quantitative data for Bis(heptafluoroisopropyl)mercury is limited. The following table summarizes the known properties.

| Property | Value | Reference |

| Molecular Weight | 583.63 g/mol | [1] |

| CAS Number | 756-88-7 | [1] |

| Melting Point | 20-21 °C | [1] |

Experimental Data: A Notable Absence

A thorough search of scientific databases and chemical literature reveals a significant lack of published experimental data for Bis(heptafluoroisopropyl)mercury. This includes, but is not limited to:

-

Spectroscopic Data: There is no published data regarding the Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ¹⁹F, ¹⁹⁹Hg), mass spectrometry (MS), or infrared (IR) spectroscopy of this compound. Such data would be crucial for its unambiguous identification and characterization.

-

Crystallographic Data: No single-crystal X-ray diffraction studies have been reported, and therefore, the precise three-dimensional structure, bond lengths, and bond angles in the solid state remain undetermined.

Reaction Chemistry and Potential Applications

The reactivity of Bis(heptafluoroisopropyl)mercury has not been documented in the scientific literature. Without experimental data, any discussion of its chemical behavior, potential as a reagent, or involvement in catalytic cycles would be purely speculative. Similarly, there is no information regarding its biological activity or its potential applications in drug development or any other field.

Future Research Directions

The profound lack of data for Bis(heptafluoroisopropyl)mercury presents a clear opportunity for fundamental chemical research. The following areas represent critical starting points for any investigation into this compound:

-

Development of a reliable synthetic protocol: A well-documented and reproducible synthesis is the first and most crucial step.

-

Comprehensive spectroscopic and crystallographic characterization: Detailed analysis using modern analytical techniques is necessary to fully elucidate its molecular structure and properties.

-

Investigation of its chemical reactivity: Exploring its reactions with various substrates would begin to map out its chemical behavior and potential utility.

Conclusion

Bis(heptafluoroisopropyl)mercury remains a largely enigmatic compound within the field of organometallic and fluorine chemistry. While its basic molecular formula and a few physical properties are known, the in-depth technical information required by researchers, scientists, and drug development professionals is conspicuously absent from the scientific literature. This guide serves to summarize the sparse available data and to highlight the significant knowledge gaps that currently exist. The dearth of information on its synthesis, characterization, and reactivity makes it impossible to fulfill the requirements for detailed experimental protocols, comprehensive data tables, and visualizations of its chemical or biological interactions at this time. Future research efforts are essential to unlock the potential of this data-deficient molecule.

References

An In-depth Technical Guide to Bis(heptafluoroisopropyl)mercury: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(heptafluoroisopropyl)mercury is a highly fluorinated organomercurial compound. Its unique structure, featuring two bulky, electron-withdrawing heptafluoroisopropyl groups attached to a central mercury atom, suggests its potential utility in specialized areas of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the available information on bis(heptafluoroisopropyl)mercury, focusing on its synthesis, chemical properties, and explored applications.

Chemical and Physical Properties

A summary of the fundamental properties of bis(heptafluoroisopropyl)mercury is presented in the table below. This data is compiled from various chemical supplier databases.[1][2]

| Property | Value |

| CAS Number | 756-88-7 |

| Molecular Formula | C6F14Hg |

| Molecular Weight | 583.63 g/mol |

| Appearance | White to off-white powder or solid |

| Melting Point | 20-21 °C |

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of bis(heptafluoroisopropyl)mercury.

In this proposed workflow, heptafluoroisopropyl iodide would first react with magnesium turnings in an anhydrous ether solvent to form the corresponding Grignard reagent, heptafluoroisopropylmagnesium iodide. Subsequent reaction of this Grignard reagent with mercury(II) chloride would then yield the desired bis(heptafluoroisopropyl)mercury, along with magnesium chloride iodide as a byproduct. Purification would likely involve filtration, washing, and recrystallization.

It is important to note that the synthesis of organomercury compounds should be carried out with extreme caution in a well-ventilated fume hood due to the high toxicity of mercury and its derivatives.

Applications

While specific, detailed applications of bis(heptafluoroisopropyl)mercury are not extensively documented in readily accessible scientific literature, its intended use is noted in chemical supplier information as an intermediate in organic synthesis and for applications in medicinal chemistry and pharmaceuticals.[2]

Based on the reactivity of similar perfluoroalkylmercury compounds, bis(heptafluoroisopropyl)mercury could potentially serve as a reagent for:

-

Heptafluoroisopropylation Reactions: It could act as a source of the heptafluoroisopropyl group, which is a valuable moiety in the design of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.

-

Precursor to other Heptafluoroisopropyl-containing Compounds: It could be used in transmetalation reactions to generate other heptafluoroisopropyl-metal reagents that may have more versatile applications in cross-coupling reactions.

Experimental Workflow for Potential Application:

Caption: Hypothetical cross-coupling reaction using bis(heptafluoroisopropyl)mercury.

This diagram illustrates a hypothetical palladium-catalyzed cross-coupling reaction where bis(heptafluoroisopropyl)mercury could transfer its heptafluoroisopropyl groups to an aryl halide. Such a reaction would be a valuable method for the synthesis of novel fluorinated aromatic compounds.

Conclusion

Bis(heptafluoroisopropyl)mercury is a chemical intermediate with potential applications in organic synthesis, particularly for the introduction of the heptafluoroisopropyl group into organic molecules. While detailed experimental protocols and a broad range of documented applications are currently lacking in the public scientific literature, its structural features suggest it could be a useful reagent in the development of new pharmaceuticals and advanced materials. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic potential. Researchers working with this and other organomercury compounds should adhere to strict safety protocols due to their inherent toxicity.

References

An In-depth Technical Guide to Bis(heptafluoroisopropyl)mercury

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(heptafluoroisopropyl)mercury, an organomercury compound, holds interest within specialized areas of organic synthesis and materials science due to the unique properties conferred by its highly fluorinated alkyl groups. This guide provides a comprehensive overview of its chemical identity, known properties, and the broader context of its synthesis and potential reactivity, drawing on data from related fluoroalkyl-mercury compounds where specific information is limited.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for Bis(heptafluoroisopropyl)mercury is bis(1,1,1,2,3,3,3-heptafluoro-2-propanyl)mercury . An alternative, commonly used name is bis(heptafluoro-2-propyl)mercury. The use of the "bis" prefix is standard for complex ligands in IUPAC nomenclature.

This compound is classified as an organomercury compound, characterized by the presence of at least one covalent bond between a carbon and a mercury atom.[1] The high degree of fluorination in the isopropyl groups significantly influences the compound's chemical and physical properties.

Physicochemical Properties

Quantitative data for Bis(heptafluoroisopropyl)mercury is sparse in publicly accessible literature. The available information is summarized in the table below. For comparative purposes, data for the related compound, Bis(pentafluorophenyl)mercury, is also included.

| Property | Bis(heptafluoroisopropyl)mercury | Bis(pentafluorophenyl)mercury |

| CAS Number | 756-88-7[2] | 973-17-1[3] |

| Molecular Formula | C₆F₁₄Hg[2] | C₁₂F₁₀Hg[3] |

| Molecular Weight | 583.63 g/mol [2] | 534.70 g/mol [3] |

| Melting Point | 20-21 °C[2] | Not available |

| Appearance | Powder or liquid[4] | Not available |

Synthesis and Reactivity

General Synthetic Approach

The proposed synthetic pathway for Bis(heptafluoroisopropyl)mercury is illustrated below.

Caption: Proposed synthesis of Bis(heptafluoroisopropyl)mercury.

Reactivity and Potential Applications

Organomercury compounds are known to be versatile intermediates in organic synthesis.[5] The carbon-mercury bond can be cleaved under specific conditions to allow for the formation of new carbon-carbon or carbon-heteroatom bonds. The presence of the electron-withdrawing heptafluoroisopropyl groups is expected to influence the reactivity of the C-Hg bond.

Bis(heptafluoroisopropyl)mercury is noted to be an important raw material and intermediate in organic synthesis and for pharmaceuticals.[4] It is also used as a chemical reagent in medicinal chemistry, biomedicine, and biological experiments for research and development purposes.[4]

Biological Activity and Toxicology

Specific toxicological data such as LD50, and measures of biological activity like MIC (Minimum Inhibitory Concentration) or IC50 (half-maximal inhibitory concentration) for Bis(heptafluoroisopropyl)mercury, are not available in the surveyed literature. However, general toxicological profiles of organomercury and perfluorinated compounds provide an indication of its potential hazards.

Organomercury compounds are generally considered highly toxic.[6][7] They are fat-soluble and can cross the blood-brain barrier, leading to neurological damage.[8] Perfluorinated compounds (PFCs) are persistent in the environment and can have immunotoxic effects.[9][10] Some studies have suggested that PFCs may also be associated with reproductive and developmental toxicity, neurotoxicity, and carcinogenesis.[10][11]

Given these general characteristics, Bis(heptafluoroisopropyl)mercury should be handled with extreme caution in a laboratory setting, with appropriate personal protective equipment and engineering controls to prevent exposure.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or specific reactions of Bis(heptafluoroisopropyl)mercury are not available in the current body of scientific literature that was surveyed. Researchers interested in working with this compound would need to adapt general procedures for the synthesis of related bis(perfluoroalkyl)mercury compounds. A general workflow for such a synthesis is proposed below.

Caption: A general experimental workflow for the synthesis and characterization of Bis(heptafluoroisopropyl)mercury.

Signaling Pathways

There is no information available in the surveyed literature regarding the interaction of Bis(heptafluoroisopropyl)mercury with any biological signaling pathways. Due to the general neurotoxicity of organomercury compounds, it could be hypothesized that it may interfere with neurological signaling, but this has not been experimentally verified for this specific compound.

Conclusion

Bis(heptafluoroisopropyl)mercury is a specialized organometallic compound with potential applications in synthesis and materials science. While its fundamental chemical identity is established, there is a notable lack of in-depth experimental data, particularly concerning its synthesis, reactivity, and biological properties. Further research is required to fully characterize this compound and explore its potential applications in drug development and other scientific fields. Professionals handling this compound should exercise extreme caution due to the known toxicity of related organomercury and perfluorinated compounds.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. BIS(HEPTAFLUOROISOPROPYL)MERCURY | 756-88-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. Bis(pentafluorophenyl)mercury | C12F10Hg | CID 426015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 756-88-7,BIS(HEPTAFLUOROISOPROPYL)MERCURY [lookchemicals.com]

- 5. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Toxicity of mercury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PERFLUORINATED COMPOUNDS: EMERGING POPs WITH POTENTIAL IMMUNOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bepls.com [bepls.com]

- 11. researchgate.net [researchgate.net]

Bis(heptafluoroisopropyl)mercury: A Technical Guide to Its Toxicological Profile and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated toxicological profile and hazards of Bis(heptafluoroisopropyl)mercury. It is important to note that specific toxicological studies on this particular compound are limited in publicly available literature. Therefore, this guide has been compiled by extrapolating data from structurally similar organomercury and organofluorine compounds, as well as the well-established toxicology of mercury and its organic derivatives. All handling and research involving this compound should be conducted with extreme caution and under the guidance of rigorous safety protocols.

Introduction

Bis(heptafluoroisopropyl)mercury is an organometallic compound containing mercury bonded to two heptafluoroisopropyl groups. Its unique structure, combining a heavy metal with highly fluorinated alkyl chains, suggests potential applications in specialized chemical synthesis. However, the presence of mercury, a notoriously toxic element, necessitates a thorough understanding of its potential hazards. This guide aims to provide a detailed toxicological profile to inform risk assessment and safe handling practices for researchers and professionals in the field.

Physicochemical Properties

A summary of the known physicochemical properties of Bis(heptafluoroisopropyl)mercury is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 756-88-7 | [1] |

| Molecular Formula | C₆F₁₄Hg | [1] |

| Molecular Weight | 583.63 g/mol | [1] |

| Appearance | Not specified; likely a solid or liquid | |

| Melting Point | 20-21 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Not available; expected to have low water solubility and higher solubility in organic solvents |

Toxicological Profile

The toxicity of Bis(heptafluoroisopropyl)mercury has not been extensively studied. However, based on the toxicology of other short-chain alkylmercury compounds, it is predicted to be highly toxic. The primary routes of exposure are expected to be inhalation, dermal absorption, and ingestion.

Acute Toxicity

No specific LD50 or LC50 values for Bis(heptafluoroisopropyl)mercury are available. However, data for other organomercury compounds, as shown in Table 2, indicate a high degree of acute toxicity. It is reasonable to assume that Bis(heptafluoroisopropyl)mercury exhibits a similar high level of toxicity.

| Compound | Route | Species | LD50/LC50 | Reference |

| Diethylmercury | Oral | Rat | 51 mg/kg | [2] |

| Diethylmercury | Oral | Mouse | 44 mg/kg | [2] |

| Ethylmercuric acetate | Oral | Rat | 40.9 mg/kg | [2] |

| Ethylmercuric acetate | Oral | Mouse | 23.9 mg/kg | [2] |

| Dipropylmercury | Intraperitoneal | Mouse | 2 mg/kg (LDLo) | [2] |

| Organic Mercury | Inhalation | Mouse | 10-30 mg/m³ (3-5 hr) | [2] |

Hazard Identification

Based on information for related compounds, Bis(heptafluoroisopropyl)mercury is anticipated to have the following hazard classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 1 or 2 (Fatal if swallowed, in contact with skin, or if inhaled).

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Causes damage to organs, particularly the nervous system and kidneys, through prolonged or repeated exposure).

-

Reproductive Toxicity: Category 1B (May damage fertility or the unborn child).[3]

-

Hazardous to the Aquatic Environment (Acute and Chronic): Category 1 (Very toxic to aquatic life with long-lasting effects).

Mechanisms of Toxicity

The toxicity of organomercury compounds is complex and multifactorial. The proposed mechanisms of toxicity for Bis(heptafluoroisopropyl)mercury are likely to be similar to those of other organomercurials and are depicted in the following diagrams.

Cellular Mechanisms of Organomercury Toxicity

Organomercury compounds readily cross biological membranes due to their lipophilic nature. Inside the cell, they exert their toxic effects through several mechanisms, primarily by binding to sulfhydryl groups of proteins, leading to enzyme inhibition and oxidative stress.

Caption: Cellular uptake and primary toxic mechanisms of Bis(heptafluoroisopropyl)mercury.

Neurotoxicity Pathway

The central nervous system is a primary target for organomercury compounds.[3][4] The neurotoxic effects are mediated by the disruption of neurotransmitter systems, damage to the cytoskeleton, and induction of excitotoxicity.

Caption: Key events in the neurotoxic pathway of organomercury compounds.

Experimental Protocols

Detailed and validated experimental protocols for assessing the toxicity of Bis(heptafluoroisopropyl)mercury are not available. The following are representative protocols based on OECD guidelines for testing of chemicals and are recommended for any future toxicological evaluation of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (based on OECD TG 425)

Objective: To determine the acute oral toxicity (LD50) of Bis(heptafluoroisopropyl)mercury.

Test Animals: Female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant. A starting age of 8-12 weeks is recommended.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration should be prepared fresh for each administration.

Procedure:

-

Sighting Study: A single animal is dosed at a conservative starting dose (e.g., 2.5 mg/kg).

-

Main Study:

-

If the first animal survives, the next animal is dosed at a higher dose level (e.g., a factor of 3.2 higher).

-

If the first animal dies, the next animal is dosed at a lower dose level.

-

This sequential dosing is continued until one of the stopping criteria is met (e.g., four animals have been dosed and the outcome is reversed on the last two).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates a typical workflow for assessing the cytotoxicity of Bis(heptafluoroisopropyl)mercury in a neuronal cell line (e.g., SH-SY5Y).

Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.

Safety and Handling

Given the presumed high toxicity of Bis(heptafluoroisopropyl)mercury, strict safety precautions are mandatory.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Use appropriate chemical-resistant gloves (e.g., Silver Shield® or laminate film gloves). Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A chemically resistant lab coat or apron should be worn.

-

-

Waste Disposal: All waste contaminated with Bis(heptafluoroisopropyl)mercury must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area and follow established emergency procedures.

Conclusion

While specific toxicological data for Bis(heptafluoroisopropyl)mercury is lacking, the available information on related organomercury compounds strongly suggests that it is a highly toxic substance with the potential to cause severe and irreversible harm to the nervous system and other organs. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, implementing rigorous safety protocols to minimize the risk of exposure. Further toxicological studies are urgently needed to fully characterize the hazard profile of this compound and to establish safe exposure limits.

References

- 1. BIS(HEPTAFLUOROISOPROPYL)MERCURY | 756-88-7 | INDOFINE Chemical Company [indofinechemical.com]

- 2. Mercury (organo) alkyl compounds - IDLH | NIOSH | CDC [cdc.gov]

- 3. The neurotoxicology and pathology of organomercury, organolead, and organotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Scourge: An In-depth Technical Guide to the Environmental Impact and Ecotoxicity of Organomercurials

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organomercurial compounds, a class of organometallic substances characterized by a covalent bond between a mercury atom and an organic molecule, represent a significant and persistent threat to environmental and human health. Despite their historical use in various industrial and medical applications, their profound neurotoxicity and propensity for bioaccumulation and biomagnification through the food web have necessitated stringent regulation and a deeper understanding of their ecotoxicological profile. This technical guide provides a comprehensive overview of the environmental impact and ecotoxicity of organomercurials, with a particular focus on methylmercury, the most prevalent and toxic form in the environment. It synthesizes current knowledge on their sources, environmental fate, mechanisms of toxicity, and the analytical and experimental methodologies used for their assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in environmental science, toxicology, and the development of safer alternatives.

Introduction

Organomercurials have a dual legacy. Historically, compounds like thiomersal have been used as preservatives in vaccines and other medical products, while others have been employed as fungicides and in industrial processes[1]. However, catastrophic events such as the Minamata disease outbreak in Japan starkly illustrated the devastating neurological consequences of organomercurial poisoning, primarily through the consumption of contaminated seafood[2]. This guide delves into the scientific underpinnings of their environmental behavior and toxicological effects.

Environmental Fate and Transport

The primary organomercurial of environmental concern is methylmercury (CH₃Hg⁺). It is typically not released directly into the environment but is formed from inorganic mercury through the metabolic activity of anaerobic microorganisms, such as sulfate- and iron-reducing bacteria, in aquatic sediments[3].

Key Environmental Processes:

-

Methylation: The conversion of inorganic mercury to methylmercury is a critical step in its entry into the food web. This process is influenced by environmental factors such as temperature, pH, and the availability of organic matter.

-

Bioaccumulation: Methylmercury is readily absorbed by aquatic organisms, including phytoplankton at the base of the food chain. It has a long biological half-life, leading to its accumulation in tissues faster than it can be excreted[4].

-

Biomagnification: As methylmercury moves up the food chain, its concentration increases at each trophic level. This results in the highest concentrations in predatory fish, marine mammals, and birds, which can be millions of times higher than in the surrounding water[4][5].

Ecotoxicity of Organomercurials

The toxicity of organomercurials varies depending on the specific compound, the organism, and the route and duration of exposure. Methylmercury is a potent neurotoxin, particularly to the developing nervous system[2][6].

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for various organomercurials across different species.

Table 1: Acute Toxicity of Methylmercury to Aquatic Organisms

| Species | Endpoint | Concentration | Exposure Duration | Reference |

| Fathead Minnow (Pimephales promelas) | LC50 | 221 µg/L | 24 hours | [7] |

| Fathead Minnow (Pimephales promelas) | LC50 | 39 µg/L | 96 hours | [7] |

Table 2: Acute Toxicity of Phenylmercuric Acetate

| Species | Endpoint | Concentration/Dose | Route | Reference |

| Rat (Rattus norvegicus) | LD50 | 22 mg/kg | Oral | [8] |

| Mouse (Mus musculus) | LD50 | 70 mg/kg | Oral | [9] |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 0.0090 mg/L | - | [10] |

| Water Flea (Daphnia pulex) | LC50 | 0.005 mg/L | - | [10] |

| Green Algae (Anabaena flos-aquae) | EC50 | 0.006 mg/L | - | [10] |

Table 3: Acute Toxicity of Methylmercury Chloride in Rodents

| Species | Body Weight | LD50 (mg Hg/kg) | Reference |

| Rat (Rattus norvegicus) | 200 g | 39.6 ± 2.3 | [11] |

| Rat (Rattus norvegicus) | 300 g | 33.1 ± 2.1 | [11] |

| Rat (Rattus norvegicus) | 350 g | 30.3 ± 1.0 | [11] |

| Rat (Rattus norvegicus) | 400 g | 27.1 ± 1.0 | [11] |

| Rat (Rattus norvegicus) | 450 g | 24.7 ± 1.5 | [11] |

| Rat (Rattus norvegicus) | 500 g | 23.9 ± 1.1 | [11] |

Table 4: In Vitro Cytotoxicity of Methylmercury Compounds in Human Neuroblastoma (SH-SY5Y) Cells

| Compound | Endpoint | Concentration (mg/L) | Reference |

| Methylmercury Chloride | MIC | 3 | [12] |

| Methylmercury Chloride | LC50 | 14.79 - 15.48 | [12] |

| Methylmercury Hydroxide | MIC | 3 | [12] |

| Methylmercury Hydroxide | LC50 | 19.49 - 23.44 | [12] |

Mechanisms of Toxicity

The neurotoxicity of organomercurials, particularly methylmercury, is multifaceted and involves the disruption of several critical cellular processes.

Glutamate Excitotoxicity

Methylmercury disrupts glutamate homeostasis, a key neurotransmitter in the central nervous system. It inhibits glutamate uptake by astrocytes and stimulates its release, leading to an accumulation of glutamate in the synaptic cleft[7][9][13]. This overstimulates N-methyl-D-aspartate (NMDA) receptors on neurons, causing an excessive influx of Ca²⁺, which triggers a cascade of neurotoxic events, a phenomenon known as excitotoxicity[3][7][13].

Disruption of Calcium Homeostasis

Methylmercury profoundly disrupts intracellular calcium (Ca²⁺) homeostasis, a critical signaling mechanism in neurons[6][14]. It can trigger the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum and mitochondria, and also increase its influx from the extracellular space[8][14][15]. This sustained elevation of intracellular Ca²⁺ can activate various downstream pathways leading to apoptosis and cell death.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are primary targets of methylmercury toxicity. Methylmercury can impair the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS)[1][16][17]. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and can trigger apoptotic pathways through the release of cytochrome c[1][18].

References

- 1. Methylmercury inhibits electron transport chain activity and induces cytochrome c release in cerebellum mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. safenano.re.kr [safenano.re.kr]

- 3. Mechanisms of methylmercury-induced neurotoxicity: evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methylmercury-induced toxicity is mediated by enhanced intracellular calcium through activation of phosphatidylcholine-specific phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms and Modifiers of Methylmercury-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. lume.ufrgs.br [lume.ufrgs.br]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Comparative analysis of in vitro neurotoxicity of methylmercury, mercury, cadmium, and hydrogen peroxide on SH-SY5Y cells. | Sigma-Aldrich [sigmaaldrich.com]

- 12. Comparative study on toxicity of methylmercury chloride and methylmercury hydroxide to the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evidence for interactions between intracellular calcium stores during methylmercury-induced intracellular calcium dysregulation in rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of methyl and inorganic mercury exposure on genome homeostasis and mitochondrial function in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Role of oxidative stress and the mitochondrial permeability transition in methylmercury cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Bis(heptafluoroisopropyl)mercury

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organomercury compounds are characterized by a covalent bond between a carbon and a mercury atom. The introduction of highly fluorinated alkyl groups, such as the heptafluoroisopropyl group, can significantly influence the compound's physical and chemical properties. These properties are critical for understanding its behavior in various experimental and physiological environments, a key consideration in drug development and scientific research. Generally, the carbon-mercury bond is relatively stable to air and moisture but can be sensitive to light.[1][2]

Predicted Solubility Profile

Quantitative solubility data for Bis(heptafluoroisopropyl)mercury is scarce in published literature. However, based on the principles of "like dissolves like" and the known properties of similar compounds, a qualitative solubility profile can be predicted.[3] Organometallic compounds exhibit a wide range of solubilities depending on their structure.[3]

Table 1: Predicted Solubility of Bis(heptafluoroisopropyl)mercury in Various Solvents

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| (e.g., Water, Ethanol) | Low | The large, nonpolar perfluorinated alkyl groups are expected to dominate the molecule's character, leading to poor solubility in polar protic solvents.[4] Organomercury compounds are generally not soluble in water.[4] |

| Polar Aprotic Solvents | ||

| (e.g., Acetone, Acetonitrile) | Moderate | May exhibit some solubility due to the polarity of the C-F bonds, but the overall nonpolar nature will likely limit high solubility. |

| Nonpolar Organic Solvents | ||

| (e.g., Hexane, Toluene) | High | The perfluorinated alkyl chains suggest a high affinity for nonpolar environments. Many organometallic compounds are soluble in organic solvents.[3] |

| Chlorinated Solvents | ||

| (e.g., Dichloromethane, Chloroform) | High | Often good solvents for organometallic complexes.[5] |

Predicted Stability Profile

The stability of an organometallic compound is a critical factor in its handling, storage, and application. The primary modes of degradation for organomercury compounds are thermal and photochemical decomposition.[6]

Table 2: Predicted Stability of Bis(heptafluoroisopropyl)mercury

| Stability Factor | Predicted Stability | Rationale |

| Thermal Stability | Moderate | The C-Hg bond can cleave upon heating.[6] The high thermal stability of the C-F bonds may confer some overall stability compared to non-fluorinated analogues. |

| Photochemical Stability | Low to Moderate | Organomercury compounds are often sensitive to light, which can induce homolytic cleavage of the C-Hg bond to form radicals.[2][6] |

| Chemical Stability (Air & Moisture) | High | The Hg-C bond in many organomercury compounds is stable towards air and moisture.[1][7] |

| Chemical Stability (Acids/Bases) | Moderate to Low | Susceptible to cleavage by strong acids and bases. The specific reactivity will depend on the reaction conditions. |

Experimental Protocols

Due to the lack of specific data, the following are generalized experimental protocols that can be adapted to determine the solubility and stability of Bis(heptafluoroisopropyl)mercury.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Caption: Workflow for solubility determination.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA is a standard technique to evaluate the thermal stability of a compound.

Caption: Workflow for thermal stability analysis.

Photochemical Stability Assessment

The photochemical stability can be assessed by exposing a solution of the compound to a light source of a specific wavelength and monitoring its degradation over time.

References

- 1. Organomercury [chemeurope.com]

- 2. Organo mercuary compounds | PPTX [slideshare.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organomercury chemistry - Wikipedia [en.wikipedia.org]

Navigating the Regulatory Landscape of Mercury-Containing Reagents in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory information, safe handling protocols, and analytical methodologies for mercury-containing reagents commonly used in research and drug development. It is designed to equip laboratory personnel with the critical knowledge to ensure safety, compliance, and data integrity when working with these hazardous materials.

Regulatory Framework and Exposure Limits

The use of mercury and its compounds in a research setting is governed by a multi-tiered regulatory framework, with international conventions providing a broad outline and national bodies establishing specific, legally enforceable limits.

The Minamata Convention on Mercury , an international treaty, aims to protect human health and the environment from anthropogenic emissions and releases of mercury and mercury compounds. It calls for the phase-out and reduction of mercury use in various products and processes.[1]

In the United States , the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) set permissible exposure limits (PELs) and recommended exposure limits (RELs) for workplace air. The Environmental Protection Agency (EPA) regulates the reporting of mercury under the Toxic Substances Control Act (TSCA). According to the EPA, there is no de minimis amount for reporting the manufacture, import, or intentional use of mercury; all quantities must be reported.[2][3]

The European Union has established its own set of binding occupational exposure limit values (OELs) for mercury and its compounds. These are implemented and enforced by member states.

The following tables summarize the key occupational exposure limits for various forms of mercury from major US and EU regulatory bodies.

Table 1: Occupational Exposure Limits for Mercury Vapor (Elemental Mercury)

| Regulatory Body | Limit Value (mg/m³) | Type of Limit | Notes |

| OSHA (USA) | 0.1 | Ceiling | Not to be exceeded at any time during the workday.[4][5] |

| NIOSH (USA) | 0.05 | TWA (10-hour) | Recommended Exposure Limit.[5][6][7] |

| 0.1 | Ceiling | Recommended Exposure Limit.[5][7] | |

| ACGIH (USA) | 0.025 | TLV-TWA (8-hour) | Threshold Limit Value.[5] |

| EU SCOEL | 0.02 | TWA (8-hour) | Binding Occupational Exposure Limit Value.[8] |

Table 2: Occupational Exposure Limits for Inorganic Mercury Compounds (as Hg)

| Regulatory Body | Limit Value (mg/m³) | Type of Limit | Notes |

| OSHA (USA) | 0.1 | Ceiling | For all forms except alkyl.[4] |

| NIOSH (USA) | 0.1 | Ceiling | For all forms except alkyl.[6][7] |

| ACGIH (USA) | 0.025 | TLV-TWA (8-hour) | For inorganic forms including metallic mercury.[9] |

| 0.1 | TLV-TWA (8-hour) | For aryl compounds.[9] | |

| EU SCOEL | 0.02 | TWA (8-hour) | For divalent inorganic mercury compounds.[8] |

Table 3: Occupational Exposure Limits for Organic Mercury Compounds (Alkyl compounds as Hg)

| Regulatory Body | Limit Value (mg/m³) | Type of Limit | Notes |

| OSHA (USA) | 0.01 | TWA (8-hour) | [4] |

| 0.04 | Ceiling | [10] | |

| NIOSH (USA) | 0.01 | TWA (10-hour) | [10] |

| 0.03 | STEL (15-minute) | [10] | |

| ACGIH (USA) | 0.01 | TLV-TWA (8-hour) | [10] |

| 0.03 | STEL (15-minute) | [10] |

Spill Reporting and Response

Prompt and proper response to a mercury spill is critical to prevent exposure and environmental contamination. While specific reporting thresholds for laboratory-scale spills are not explicitly quantified in OSHA or EPA regulations in the same way as large-scale industrial releases, any spill should be considered a hazardous incident.

Under OSHA's Hazard Communication Standard (29 CFR 1910.1200), employers are required to inform employees of the hazards of chemicals in their workplace.[11] A mercury spill would trigger the need for immediate hazard assessment and communication. For larger spills, reporting to the National Response Center may be required if the amount exceeds the reportable quantity (RQ) of 1 pound (454 grams) for elemental mercury. However, for a typical laboratory setting, the primary focus is on immediate containment, cleanup, and documentation as per the institution's chemical hygiene plan.

All spills, regardless of size, should be documented, and for any spill that results in potential exposure to personnel, a medical evaluation should be made available.

Experimental Protocols for Mercury Analysis

Accurate quantification of mercury in various matrices is essential for research and monitoring. The following are detailed protocols for two widely accepted analytical methods.

EPA Method 1631, Revision E: Mercury in Water by Oxidation, Purge and Trap, and Cold Vapor Atomic Fluorescence Spectrometry

This method is designed for the determination of trace levels of mercury in water.

1. Principle: All mercury compounds in a water sample are oxidized to Hg(II) with bromine monochloride (BrCl). The Hg(II) is then reduced with stannous chloride (SnCl₂) to elemental mercury (Hg⁰). The volatile Hg⁰ is purged from the solution with nitrogen gas and collected onto a gold trap. The trap is then heated, releasing the mercury vapor, which is detected by cold vapor atomic fluorescence spectrometry (CVAFS).[12][13][14][15]

2. Apparatus:

-

CVAFS system with a gold amalgamation trap.

-

Purge and trap system.

-

Class 100 clean bench.

-

Fluoropolymer sample bottles.

3. Reagents:

-

Reagent water: 18 MΩ-cm or better.

-

Hydrochloric acid (HCl): Trace metal grade.

-

Bromine monochloride (BrCl) solution: Oxidizing agent.

-

Hydroxylamine hydrochloride solution: To remove excess BrCl.

-

Stannous chloride (SnCl₂) solution: Reducing agent.

-

Mercury stock standard solution: 1000 µg/mL.

4. Procedure: a. Sample Collection and Preservation: i. Collect samples in pre-cleaned fluoropolymer bottles.[12] ii. Preserve the sample by adding 5 mL/L of pre-tested 12N HCl or 5 mL/L BrCl solution.[12] b. Sample Preparation: i. Place a 100-mL aliquot of the sample into a purge vessel. ii. Add BrCl solution to oxidize all mercury to Hg(II).[12] iii. After oxidation, add hydroxylamine hydrochloride to destroy free halogens.[13] c. Analysis: i. Add SnCl₂ to the sample to reduce Hg(II) to Hg⁰.[12] ii. Purge the Hg⁰ from the solution with nitrogen onto a gold trap.[12] iii. Thermally desorb the mercury from the gold trap into the CVAFS instrument.[13] iv. Quantify the mercury concentration based on a calibration curve.

5. Quality Control:

-

Method Blank: Analyzed with each batch to assess contamination.

-

Ongoing Precision and Recovery (OPR): A standard solution analyzed to check system performance.[14]

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): To assess matrix effects.

NIOSH Method 6009: Mercury in Air

This method is used for the determination of elemental mercury vapor in workplace air.

1. Principle: A known volume of air is drawn through a sorbent tube containing Hopcalite to trap mercury vapor. The sorbent is then digested with a mixture of nitric acid and hydrochloric acid. The resulting solution is analyzed for mercury using cold vapor atomic absorption spectroscopy (CVAAS).[1][16][17][18]

2. Apparatus:

-

Personal sampling pump.

-

Hopcalite sorbent tubes.

-

Cold Vapor Atomic Absorption Spectrophotometer (CVAAS).

3. Reagents:

-

Concentrated nitric acid (HNO₃).

-

Concentrated hydrochloric acid (HCl).

-

Stannous chloride (SnCl₂) solution.

-

Mercury standard solutions.

4. Procedure: a. Sampling: i. Calibrate a personal sampling pump with a representative sorbent tube in line.[16] ii. Break the ends of the sorbent tube and attach it to the sampling pump. iii. Sample air at a known flow rate (e.g., 0.15 to 0.25 L/min) for a specified time.[16] b. Sample Preparation: i. Transfer the Hopcalite sorbent from the tube to a digestion flask. ii. Add 2.5 mL of concentrated HNO₃ followed by 2.5 mL of concentrated HCl.[16][17] iii. Allow the mixture to stand for at least one hour to dissolve the sorbent and oxidize the mercury.[16][17] iv. Dilute the digested sample to a known volume with deionized water.[16][17] c. Analysis: i. Introduce an aliquot of the sample solution into the CVAAS system. ii. Add SnCl₂ solution to reduce the mercury to its elemental form. iii. Measure the absorbance of the mercury vapor at 253.7 nm. iv. Determine the mercury concentration from a calibration curve.

5. Quality Control:

-

Field Blanks: Unopened sorbent tubes handled in the same manner as samples.

-

Media Blanks: Unused sorbent tubes from the same lot as the samples.[16]

-

Spiked Samples: To check for recovery and matrix effects.

Visualization of Mercury's Impact and Analysis

Signaling Pathways Disrupted by Mercury

Mercury exerts its toxicity through various mechanisms at the cellular level. The following diagrams illustrate key signaling pathways that are disrupted by mercury exposure.

Mercury has a high affinity for sulfhydryl groups in proteins, leading to the formation of mercury-sulfur bonds. This interaction can alter the protein's structure and function, leading to enzyme inhibition and disruption of cellular processes.[9][13][14][16][17]

Mercury exposure can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[18][19][20][21][22] This results in oxidative stress, which can cause significant damage to cellular components.

Mercury can disrupt the normal regulation of intracellular calcium levels by increasing the permeability of cell and organelle membranes to calcium ions.[6][10][23] This influx of calcium can trigger a cascade of events leading to the disruption of cellular signaling and, ultimately, apoptosis.

Experimental Workflow for Mercury Analysis

The following diagram outlines a general workflow for the analysis of mercury in biological samples, from sample collection to data reporting.

This workflow provides a high-level overview of the key steps involved in the accurate and reliable determination of mercury concentrations in various research samples.[5][8][15][24][25]

Conclusion

Working with mercury-containing reagents demands a thorough understanding of the associated regulatory requirements, safety protocols, and analytical methods. By adhering to the guidelines set forth by international and national bodies, implementing robust safety procedures, and utilizing validated analytical techniques, researchers can minimize the risks associated with mercury, ensure a safe laboratory environment, and generate high-quality, defensible data. Continuous vigilance and a commitment to best practices are paramount when handling these potent neurotoxins.

References

- 1. epa.gov [epa.gov]

- 2. TSCA Mercury Inventory Reporting Deadline Looms | UL Solutions [ul.com]

- 3. epa.gov [epa.gov]

- 4. Dealing with Mercury Spills in the Lab | Lab Manager [labmanager.com]

- 5. labsystematic.com [labsystematic.com]

- 6. Role of Calcium and Mitochondria in MeHg-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.usgs.gov [pubs.usgs.gov]

- 9. Interaction of mercury species with proteins: towards possible mechanism of mercurial toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. osha.gov [osha.gov]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Sulfhydryl groups as targets of mercury toxicity. | Semantic Scholar [semanticscholar.org]

- 18. Mercury-Induced Oxidative Stress Response in Benthic Foraminifera: An In Vivo Experiment on Amphistegina lessonii - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Exposure to Inorganic Mercury Causes Oxidative Stress, Cell Death, and Functional Deficits in the Motor Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. milestonesci.com [milestonesci.com]

Methodological & Application

Application Notes and Protocols for Bis(heptafluoroisopropyl)mercury in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific literature on the applications of bis(heptafluoroisopropyl)mercury, the following application notes and protocols are based on the known reactivity of analogous perfluoroalkyl and aryl mercury compounds. These are intended to serve as a starting point for research and development. All procedures involving mercury compounds must be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Introduction

Bis(heptafluoroisopropyl)mercury, with the chemical formula Hg(C(CF₃)₂H)₂, is an organomercury compound that holds potential as a reagent in specialized organic synthesis applications. While specific literature on this compound is scarce, its structure suggests reactivity analogous to other well-studied perfluoroalkyl mercury reagents. These compounds are primarily utilized as sources of perfluoroalkyl radicals or in transmetallation reactions. The electron-withdrawing nature of the heptafluoroisopropyl groups is expected to influence its reactivity, making it a potentially valuable tool for the introduction of this bulky, fluorinated moiety into organic molecules. Such fluorinated groups are of significant interest in medicinal chemistry and materials science due to their ability to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Potential Applications

Based on the reactivity of similar organomercury compounds, bis(heptafluoroisopropyl)mercury could potentially be used in the following applications:

-

Source of Heptafluoroisopropyl Radicals: Photochemical or thermal decomposition can lead to the homolytic cleavage of the C-Hg bond, generating heptafluoroisopropyl radicals. These radicals can then participate in various reactions, including addition to alkenes and alkynes.

-

Transmetallation Reactions: The heptafluoroisopropyl group can be transferred to other metals, such as palladium or copper, to generate more reactive organometallic reagents for cross-coupling reactions.

-

Addition to Unsaturated Bonds: While less common for organomercurials alone, in the presence of initiators, addition of the heptafluoroisopropyl group across double and triple bonds may be achievable.

Physicochemical Data

A summary of the available physicochemical data for bis(heptafluoroisopropyl)mercury is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 756-88-7 | [1] |

| Molecular Formula | C₆F₁₄Hg | [1] |

| Molecular Weight | 583.63 g/mol | [1] |

| Appearance | White powder or liquid | [2] |

| Melting Point | 20-21 °C | [1] |

Experimental Protocols (Proposed)

The following are generalized protocols based on known reactions of similar organomercury compounds. Optimization of reaction conditions (temperature, solvent, concentration, and reaction time) will be necessary.

Protocol 1: Photochemical Generation and Addition of Heptafluoroisopropyl Radicals to Alkenes

This protocol describes a general procedure for the photochemical addition of the heptafluoroisopropyl radical to an alkene substrate.

Workflow Diagram:

Caption: Workflow for the photochemical addition of heptafluoroisopropyl radicals.

Materials:

-

Bis(heptafluoroisopropyl)mercury

-

Alkene substrate

-

Anhydrous, degassed solvent (e.g., benzene, hexane)

-

Quartz reaction tube

-

UV lamp (medium-pressure mercury lamp)

-

Standard glassware for inert atmosphere techniques

-

Silica gel for column chromatography

Procedure:

-

In a quartz reaction tube, dissolve bis(heptafluoroisopropyl)mercury (1.0 eq.) and the alkene substrate (1.0 - 2.0 eq.) in the chosen anhydrous, degassed solvent.

-

Seal the tube and degas the solution using a minimum of three freeze-pump-thaw cycles.

-

Irradiate the reaction mixture with a UV lamp at a controlled temperature (e.g., 20-40 °C).

-

Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, carefully open the reaction tube in a fume hood and transfer the contents to a round-bottom flask.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired heptafluoroisopropylated product.

Data Recording Template:

| Entry | Alkene Substrate | Equivalents of Alkene | Solvent | Reaction Time (h) | Yield (%) |

| 1 | |||||

| 2 | |||||

| 3 |

Protocol 2: Transmetallation-Protolysis for the Synthesis of Lanthanide Complexes (Proposed)

This protocol is adapted from the synthesis of lanthanide complexes using bis(pentafluorophenyl)mercury and can be explored for bis(heptafluoroisopropyl)mercury.[3]

Reaction Pathway Diagram:

Caption: Proposed redox transmetallation-ligand exchange pathway.

Materials:

-

Bis(heptafluoroisopropyl)mercury

-

Lanthanide metal powder (e.g., Yb, Sm)

-

Protic ligand (e.g., a substituted phenol or cyclopentadiene)

-

Anhydrous THF

-

Standard Schlenk line and glovebox equipment

Procedure:

-

In a glovebox, charge a Schlenk flask with the lanthanide metal powder (1.5 - 2.0 eq.) and bis(heptafluoroisopropyl)mercury (1.0 eq.).

-

Add anhydrous THF and stir the mixture at room temperature. The formation of the organolanthanide intermediate may be indicated by a color change.

-

After stirring for a designated time (e.g., 2-6 hours), add a solution of the protic ligand (e.g., ArOH, 2.0 eq.) in THF dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by appropriate spectroscopic methods if possible).

-

Filter the reaction mixture to remove any unreacted metal and mercury.

-

Remove the solvent from the filtrate under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., THF/hexane) to obtain the pure lanthanide complex.

Data Recording Template:

| Entry | Lanthanide Metal | Protic Ligand | Reaction Time (h) | Product | Yield (%) |

| 1 | |||||

| 2 | |||||

| 3 |

Safety and Handling

Extreme caution must be exercised when handling bis(heptafluoroisopropyl)mercury and all other mercury compounds.

-

Toxicity: Organomercury compounds are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[3] They can cause severe damage to the central nervous system.[4]

-

Handling: Always handle bis(heptafluoroisopropyl)mercury in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]

-

Disposal: Dispose of all mercury-containing waste according to institutional and governmental regulations for hazardous waste. Do not discharge into the environment.

Conclusion

While direct applications of bis(heptafluoroisopropyl)mercury in organic synthesis are not well-documented in readily available literature, its structure suggests potential as a valuable reagent for the introduction of the heptafluoroisopropyl moiety. The proposed protocols, based on the known reactivity of analogous compounds, provide a foundation for exploring its utility as a source of fluorinated radicals and in transmetallation reactions. Researchers are strongly encouraged to conduct thorough safety assessments and small-scale trial reactions to determine the optimal conditions for their specific applications.

References

- 1. BJOC - Advances in mercury(II)-salt-mediated cyclization reactions of unsaturated bonds [beilstein-journals.org]

- 2. Synthesis, Structure and Reactivity of Two–Coordinate Mercury Alkyl Compounds with Sulfur Ligands: Relevance to Mercury Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Bis(heptafluoroisopropyl)mercury as a Heptafluoroisopropylation Reagent